molecular formula C10H9NS B163046 3-Methyl-5-phenylisothiazole CAS No. 1732-45-2

3-Methyl-5-phenylisothiazole

Cat. No.: B163046
CAS No.: 1732-45-2
M. Wt: 175.25 g/mol
InChI Key: UAHWBAYZJSQQJY-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylisothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are five-membered rings containing one sulfur and one nitrogen atom. The presence of a methyl group at the third position and a phenyl group at the fifth position distinguishes this compound from other isothiazoles. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylisothiazole typically involves the metalation of isothiazole derivatives. One common method is the treatment of this compound with n-butyllithium, lithium isopropylcyclohexylamide, or a combination of lithium isopropylcyclohexylamide and tetramethylethylenediamine. This results in the metalation of the C-3 methyl group, which can then react with various electrophiles such as alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes to produce substituted products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar metalation and electrophilic substitution reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylisothiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-3 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes are employed under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted isothiazoles with different functional groups .

Scientific Research Applications

3-Methyl-5-phenylisothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isothiazole: The parent compound with a similar ring structure but without the methyl and phenyl substituents.

    Benzisothiazole: A benzene-fused isothiazole with different biological activities.

    Thiazole: A related heterocycle with sulfur and nitrogen atoms but different substitution patterns.

Uniqueness

3-Methyl-5-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWBAYZJSQQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344905
Record name Isothiazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-45-2
Record name Isothiazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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